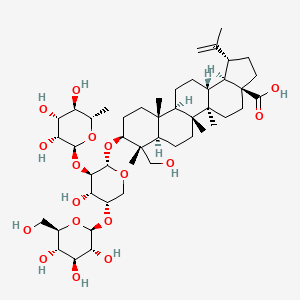

Lup-20(29)-en-28-oic acid

Description

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-21(2)23-10-15-47(42(57)58)17-16-45(6)24(30(23)47)8-9-28-43(4)13-12-29(44(5,20-49)27(43)11-14-46(28,45)7)63-41-38(64-39-36(55)34(53)31(50)22(3)60-39)33(52)26(19-59-41)62-40-37(56)35(54)32(51)25(18-48)61-40/h22-41,48-56H,1,8-20H2,2-7H3,(H,57,58)/t22-,23-,24+,25+,26-,27+,28+,29-,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41-,43-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCSYQCYIKSNBB-WZGBEVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lup-20(29)-en-28-oic Acid: A Technical Guide to a Promising Natural Anticancer Agent

Introduction

Lup-20(29)-en-28-oic acid, more commonly known as Betulinic Acid (BA), is a naturally occurring pentacyclic triterpenoid derived from the bark of various plants, most notably the white birch tree (Betula pubescens)[1]. This bioactive compound has garnered significant attention from the scientific community for its diverse pharmacological properties, including anti-retroviral, anti-malarial, and anti-inflammatory activities[1]. However, its potential as a selective anticancer agent has been the primary focus of extensive research since its initial discovery as a selective inhibitor of human melanoma in 1995[1]. This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and implicated signaling pathways related to the anticancer effects of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a lupane-type triterpenoid with the chemical formula C₃₀H₄₈O₃ and a molar mass of 456.711 g·mol⁻¹[1]. Its structure features a hydroxyl group at the C-3 position and a carboxylic acid group at the C-28 position, which are crucial for its biological activity[2]. The presence of these functional groups influences its solubility and interaction with biological targets[2]. It is a white crystalline powder with a melting point ranging from 316 to 318 °C[1][3]. Due to its large, non-polar structure, betulinic acid is relatively hydrophobic, which presents challenges for its bioavailability[2].

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₈O₃ | [1][2][3] |

| Molar Mass | 456.711 g·mol⁻¹ | [1] |

| Melting Point | 316 - 318 °C | [1][3] |

| Appearance | White crystalline powder | [2] |

| Solubility | Relatively hydrophobic | [2] |

Anticancer Activity and Quantitative Data

Betulinic acid has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines, both in vitro and in vivo. A key characteristic of its anticancer activity is its relative selectivity for tumor cells with minimal toxicity towards normal cells[1].

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of betulinic acid against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MEL-2 | Human Melanoma | - | [1] |

| K562 | Human Leukemia | 6.25 µg/ml | [4] |

| U937 | Human Leukemia | 13.73 mg/ml | [4] |

| HL60 | Human Leukemia | 12.84 mg/ml | [4] |

| A549 | Human Lung Carcinoma | 7.19 µM (ED₅₀) | [4] |

| WI-38 | Human Fibroblast | 1.3 µM | [4] |

| VA-13 | Malignant Tumor Cells | 11.6 µM | [4] |

| HepG2 | Human Liver Tumor | 21 µM | [4] |

| PC-3 | Human Prostate Carcinoma | 0.43 µM | [5] |

| MCF-7 | Human Breast Cancer | 0.08 µM | [5] |

| MV4-11 | Human Leukemia | 0.01 µM | [5] |

Pharmacokinetic Data

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion of betulinic acid. The following table presents key pharmacokinetic parameters from a study in CD-1 mice.

| Parameter | Value (at 250 mg/kg IP) | Value (at 500 mg/kg IP) | Reference |

| Tmax (h) | 0.15 | 0.23 | [4] |

| Elimination Half-life (h) | 11.5 | 11.8 | [4] |

| Total Clearance (L/kg/h) | 13.6 | 13.5 | [4] |

| Cmax (µg/mL) in skin | - | 300.9 | [4] |

| AUC (µg/h/mL) in skin | - | 3504 | [4] |

Tissue distribution studies revealed that 24 hours after intraperitoneal administration, the highest concentrations of betulinic acid were found in perirenal fat, followed by the ovary, spleen, and mammary gland[4].

Mechanism of Action: Signaling Pathways

Betulinic acid exerts its anticancer effects through the modulation of several key signaling pathways, primarily by inducing apoptosis through the intrinsic mitochondrial pathway.

Mitochondrial Apoptosis Pathway

Betulinic acid directly targets mitochondria, leading to the permeabilization of the mitochondrial membrane[6][7]. This results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death[1]. This mechanism appears to be independent of p53 in some cancer types, allowing it to bypass certain forms of drug resistance[1].

NF-κB Signaling Pathway

The role of the Nuclear Factor-kappa B (NF-κB) signaling pathway in betulinic acid-induced apoptosis is complex and appears to be cell-type specific. In some cancer cells, such as prostate carcinoma, betulinic acid suppresses both constitutive and TNFα-induced NF-κB activation[8]. This inhibition involves decreased IKK activity and subsequent reduction in the phosphorylation and degradation of IκBα, leading to the retention of NF-κB in the cytoplasm[8]. However, in other cancer cell lines, betulinic acid has been shown to activate NF-κB, and this activation contributes to the induction of apoptosis[7].

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of betulinic acid on cancer cell lines.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to attach overnight[9][10].

-

Treat the cells with increasing concentrations of betulinic acid (e.g., 2.5-40 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) for 24, 48, and 72 hours[10][11].

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C[10].

-

Remove the supernatant and dissolve the formazan crystals in 150 µL of DMSO[10].

-

Measure the absorbance at 490 nm using a microplate reader[9][10].

-

Calculate the IC₅₀ value, which is the concentration of betulinic acid that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by betulinic acid.

Methodology:

-

Treat cancer cells with the desired concentration of betulinic acid for a specified time.

-

Harvest the cells by centrifugation at 1200 rpm for 5 minutes and wash them twice with ice-cold PBS[12].

-

Resuspend the cells in 500 µL of binding buffer[12].

-

Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) to the cell suspension[12].

-

Incubate the cells for 15 minutes at room temperature in the dark[12].

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis for Signaling Pathway Components

Objective: To investigate the effect of betulinic acid on the expression and phosphorylation of proteins in specific signaling pathways (e.g., NF-κB, MAPK).

Methodology:

-

Treat cells with betulinic acid for the desired time points and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors[9].

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane[9].

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p65, IκBα, p-IκBα, p38, JNK, ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

Normalize the protein expression to a loading control such as β-actin or GAPDH.

Conclusion and Future Directions

This compound (Betulinic Acid) has emerged as a compelling natural product with significant potential in oncology. Its ability to induce apoptosis in a variety of cancer cells, often with selectivity over normal cells, and its activity in drug-resistant models make it an attractive candidate for further drug development[1]. While its hydrophobic nature poses a challenge to its clinical application, ongoing research into novel formulations and synthetic derivatives aims to improve its pharmacokinetic profile and enhance its therapeutic efficacy. Further elucidation of its complex interactions with cellular signaling pathways will be crucial for optimizing its use in combination therapies and for the rational design of next-generation betulinic acid-based anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this promising natural compound.

References

- 1. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betulinic acid as new activator of NF-kappaB: molecular mechanisms and implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Betulinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic acid, a pentacyclic triterpenoid, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-cancer and anti-HIV properties. This technical guide provides an in-depth overview of the natural sources and distribution of betulinic acid in the plant kingdom. It presents a comprehensive compilation of quantitative data on its concentration in various plant species, detailed experimental protocols for its extraction and analysis, and a thorough examination of its molecular mechanism of action, particularly its role in inducing apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources and Distribution of Betulinic Acid

Betulinic acid is widely distributed throughout the plant kingdom, having been identified in numerous families and genera.[1][2][3] Its name originates from the genus Betula (birch), as the bark of the white birch (Betula pubescens) is a particularly rich source of this compound.[3][4] Beyond the Betulaceae family, betulinic acid has been isolated from a variety of other plant species, demonstrating its widespread occurrence in nature.

Key plant families and species known to contain significant amounts of betulinic acid include:

-

Betulaceae: Betula species, such as B. pubescens, B. platyphylla, and B. alba, are primary sources, with the outer bark containing high concentrations.[1][3]

-

Rhamnaceae: Species of the genus Ziziphus, including Z. mauritiana and Z. nummularia, are notable sources, with the fruits containing varying amounts of betulinic acid.[1][5]

-

Myrtaceae: Syzygium aromaticum (clove) has been identified as a source of betulinic acid, particularly in its leaves, stem, and bark.[6][7]

-

Platanaceae: The bark of the plane tree (Platanus acerifolia) is another significant source of betulinic acid.[6]

-

Ebenaceae: Various Diospyros species have been reported to contain betulinic acid.

-

Lamiaceae: Plants in this family, such as Rosmarinus officinalis (rosemary) and Prunella vulgaris (self-heal), also synthesize betulinic acid.[4][8]

The distribution of betulinic acid within a plant can vary significantly, with concentrations differing between the bark, leaves, fruits, and roots.[2][6]

Quantitative Distribution of Betulinic Acid in Various Plant Sources

The concentration of betulinic acid in different plant materials can vary widely depending on the species, geographical location, time of harvest, and the specific plant part analyzed. The following table summarizes the quantitative data from various studies.

| Plant Species | Family | Plant Part | Betulinic Acid Content | Reference(s) |

| Betula pubescens | Betulaceae | Outer Bark | ~0.025% (w/w) | [9] |

| Betula pendula | Betulaceae | Bark | 12.78 ± 1.26 mg/g (pasture); 10.60 ± 0.97 mg/g (forest) | [10] |

| Platanus acerifolia | Platanaceae | Bark | ~3.3% (w/w) | [6] |

| Syzygium aromaticum | Myrtaceae | Leaves | 16.9 ± 0.9 mg/g | [6] |

| Syzygium aromaticum | Myrtaceae | Stem | 3.5 ± 0.2 mg/g | [6] |

| Syzygium aromaticum | Myrtaceae | Bark | 3.8 ± 0.4 mg/g | [6] |

| Ziziphus mauritiana | Rhamnaceae | Fruit | 0.042 - 0.922% (w/w) | [1][5] |

| Ziziphus nummularia | Rhamnaceae | Fruit | 0.016 - 0.335% (w/w) | [1][5] |

| Uapaca species | Euphorbiaceae | Not specified | 1.5 - 1.9% (w/w) | [6] |

| Rosmarinus officinalis | Lamiaceae | Leaves | Not specified | [4] |

| Prunella vulgaris | Lamiaceae | Aerial Parts | Not specified | [8] |

| Dillenia indica | Dilleniaceae | Bark | 0.91% (w/w) (Microwave-assisted extraction) | [11] |

Experimental Protocols

The extraction, isolation, and quantification of betulinic acid from plant materials involve a series of well-established laboratory procedures. This section provides detailed methodologies for key experiments.

Extraction of Betulinic Acid

Several methods can be employed for the extraction of betulinic acid from plant matrices, with the choice of method often depending on the plant material, desired yield, and available equipment.

This is a classic and efficient method for the solid-liquid extraction of thermally stable compounds.

Materials and Equipment:

-

Dried and powdered birch bark

-

Ethanol (95%)

-

Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

Rotary evaporator

Procedure:

-

Place a known amount (e.g., 20 g) of dried, powdered birch bark into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with a sufficient volume of 95% ethanol to allow for continuous siphoning (typically 250-500 mL).

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the ethanol in the round-bottom flask using a heating mantle to its boiling point.

-

Allow the extraction to proceed for a defined period (e.g., 6-8 hours), during which the solvent will continuously cycle through the plant material.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Dismantle the apparatus and remove the thimble.

-

Concentrate the ethanolic extract using a rotary evaporator under reduced pressure to obtain the crude extract containing betulinic acid.

This method utilizes ultrasonic waves to enhance the extraction efficiency and is often faster than conventional methods.

Materials and Equipment:

-

Dried and powdered Ziziphus fruit material

-

Methanol

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Centrifuge

-

Filtration apparatus (e.g., filter paper or syringe filter)

-

Rotary evaporator

Procedure:

-

Weigh a specific amount (e.g., 1 g) of the powdered plant material and place it in a beaker or flask.

-

Add a defined volume of methanol (e.g., 20 mL) to the plant material.

-

Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Sonicate the mixture for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

After sonication, centrifuge the mixture to separate the solid residue from the supernatant.

-

Collect the supernatant and filter it to remove any remaining particulate matter.

-

The filtered extract can be directly used for analysis or concentrated using a rotary evaporator.

Quantification of Betulinic Acid

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of betulinic acid in plant extracts.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase modification)

-

Betulinic acid standard (of known purity)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid. The exact ratio may need optimization depending on the column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10-20 µL

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of betulinic acid standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

-

Preparation of Sample Solutions: Dissolve a known amount of the crude plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute if necessary to fall within the calibration range.

-

Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

-

Quantification: Identify the betulinic acid peak in the chromatograms based on the retention time of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of betulinic acid in the sample extracts.

Instrumentation:

-

HPTLC system including an automatic sample applicator, developing chamber, and a densitometer/scanner.

-

HPTLC plates pre-coated with silica gel 60 F254.

Reagents:

-

Toluene

-

Ethyl acetate

-

Formic acid or glacial acetic acid

-

Anisaldehyde-sulfuric acid reagent (for derivatization)

-

Betulinic acid standard

Chromatographic Conditions (Example):

-

Stationary Phase: HPTLC plates silica gel 60 F254.

-

Mobile Phase: Toluene: Ethyl acetate: Formic acid (e.g., 7:2:0.1 v/v/v).

-

Application: Apply standards and samples as bands of a specific length.

-

Development: Develop the plate in a saturated twin-trough chamber to a certain distance.

-

Derivatization: Dip the dried plate in anisaldehyde-sulfuric acid reagent and heat at 105-110°C for 5-10 minutes.

-

Densitometric Scanning: Scan the plate at a specific wavelength (e.g., 540 nm) in absorbance mode.

Procedure:

-

Preparation of Standard and Sample Solutions: Prepare as described for HPLC, typically in methanol.

-

Chromatographic Development: Apply the solutions to the HPTLC plate and develop it with the mobile phase.

-

Derivatization and Scanning: After development and drying, perform the derivatization and scan the plate using a densitometer.

-

Quantification: Similar to HPLC, construct a calibration curve from the peak areas of the standards and use it to determine the concentration of betulinic acid in the samples.

Signaling Pathways and Experimental Workflows

Betulinic Acid-Induced Apoptosis Signaling Pathway

Betulinic acid is a well-documented inducer of apoptosis in various cancer cell lines. Its primary mechanism of action involves the direct targeting of mitochondria, leading to the activation of the intrinsic apoptotic pathway.[6][12][13] This process is largely independent of the p53 tumor suppressor protein.[7]

The key events in betulinic acid-induced apoptosis are:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid directly interacts with the mitochondrial membrane, causing a change in its permeability.[12]

-

Release of Pro-apoptotic Factors: This disruption leads to the release of cytochrome c and other pro-apoptotic molecules from the mitochondrial intermembrane space into the cytosol.[4]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9.[14]

-

Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[3][14]

-

Cellular Dismantling: Activated caspase-3 orchestrates the degradation of key cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3]

-

Role of Bcl-2 Family Proteins: The process is regulated by the Bcl-2 family of proteins. Betulinic acid can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bax, further promoting mitochondrial dysfunction.[10][15]

-

Involvement of Reactive Oxygen Species (ROS): Betulinic acid has also been shown to induce the generation of reactive oxygen species (ROS), which can further contribute to mitochondrial damage and the apoptotic cascade.[6]

Caption: Betulinic acid-induced intrinsic apoptosis pathway.

Experimental Workflow for Phytochemical Analysis of Betulinic Acid

The following diagram illustrates a typical experimental workflow for the extraction, isolation, and quantification of betulinic acid from a plant source.

Caption: A typical workflow for betulinic acid analysis.

Conclusion

Betulinic acid remains a highly promising natural product with significant therapeutic potential. Its widespread distribution in the plant kingdom offers numerous opportunities for its sourcing and further investigation. This technical guide has provided a comprehensive overview of the natural occurrence of betulinic acid, with a detailed summary of its quantitative distribution. The provided experimental protocols for extraction and analysis offer practical guidance for researchers. Furthermore, the elucidation of its pro-apoptotic signaling pathway provides a foundation for understanding its mechanism of action and for the rational design of future drug development studies. The information compiled herein is intended to facilitate and accelerate ongoing research efforts in the field of natural product-based drug discovery.

References

- 1. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemopreventive effect of Betulinic acid via mTOR -Caspases/Bcl2/Bax apoptotic signaling in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Betulinic acid and apoptosis-involved pathways: Unveiling its bidirectional regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. Betulinic acid-induced mitochondria-dependent cell death is counterbalanced by an autophagic salvage response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betulinic acid as apoptosis activator: Molecular mechanisms, mathematical modeling and chemical modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Betulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Betulinic acid, a pentacyclic triterpenoid of the lupane class, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent anti-cancer properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of betulinic acid, detailed experimental protocols for its analysis, and a visualization of its key signaling pathways, intended to serve as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

Betulinic acid is a white or off-white solid with the chemical formula C₃₀H₄₈O₃ and a molar mass of 456.71 g/mol [1]. Its structure consists of a rigid pentacyclic backbone with a hydroxyl group at the C-3 position, a carboxylic acid at the C-28 position, and an isopropenyl group at the C-19 position. These structural features are key to its biological activity and influence its physical properties.

Quantitative Physical and Chemical Data

The following tables summarize the key quantitative data for betulinic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₈O₃ | [1] |

| Molar Mass | 456.71 g/mol | [1] |

| Melting Point | 295-318 °C (decomposes) | [1][2][3] |

| pKa (Predicted) | 4.61 ± 0.70 | |

| logP (Predicted) | 7.653 | |

| Appearance | White to off-white crystalline powder | [3] |

Solubility Profile

Betulinic acid is a lipophilic molecule with poor aqueous solubility, a critical factor to consider in formulation and drug delivery studies. Its solubility is significantly higher in organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | ~0.02 µg/mL | [4] |

| DMSO | ~20-25 mg/mL | [2][5] |

| Ethanol | ~0.5-25 mg/mL | [2][5] |

| Dimethylformamide | ~15 mg/mL | [5] |

| Methanol | Soluble | [6] |

| Acetone | Soluble | [6] |

| Chloroform | Soluble | [6] |

| Ether | Soluble | [6] |

| Aqueous Buffers | Sparingly soluble; solubility can be increased by first dissolving in DMSO and then diluting. For instance, approximately 0.3 mg/mL in a 1:2 solution of DMSO:PBS (pH 7.2) | [5] |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of betulinic acid and its derivatives heavily relies on NMR spectroscopy.

-

¹H NMR: Key signals include those for the five tertiary methyl groups, the vinylic methyl of the isopropenyl group, and the olefinic methylene protons[7][8]. The methine proton on the carbon connected to the hydroxyl group (H-3) typically appears as a multiplet around δ 3.50 ppm[7].

-

¹³C NMR: The spectrum shows thirty distinct signals corresponding to the thirty carbon atoms of the molecule[7]. The carboxyl carbon signal is observed around δ 182.13 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in betulinic acid. The spectrum is characterized by absorption bands corresponding to:

-

O-H stretching of the hydroxyl and carboxylic acid groups.

-

C-H stretching of the methyl and methylene groups[9].

-

C=O stretching of the carboxylic acid group, typically observed around 1683 cm⁻¹[9].

-

C=C stretching of the isopropenyl group, appearing around 1641 cm⁻¹[9].

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of betulinic acid. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ is typically observed at m/z 455.35[10][11].

Crystal Structure

X-ray crystallography has revealed that betulinic acid crystallizes in the orthorhombic space group P2₁2₁2₁[12][13]. The molecule consists of five rings (A-E), with the five-membered E ring adopting a boat conformation and the six-membered rings A, B, C, and D in chair conformations[12]. The ring junctions are all trans-fused[12]. Intermolecular hydrogen bonds involving the hydroxyl and carboxylic acid groups, and in some cases solvent molecules, lead to the formation of extended networks in the crystal lattice[12][13].

Experimental Protocols

Extraction and Purification of Betulinic Acid from Birch Bark (Adapted from Betulin Extraction)

Betulinic acid can be synthesized from betulin, which is abundant in birch bark. The following is a generalized protocol for the extraction of betulin, which can then be chemically converted to betulinic acid.

-

Extraction:

-

Air-dried and powdered birch bark is subjected to extraction with an organic solvent. Common solvents include ethanol, methanol, ethyl acetate, or mixtures thereof[2][14].

-

Soaking the bark in 95% ethanol at a liquid-to-solid ratio of 50:1 (mL:g) for an extended period (e.g., 120 hours) is one effective method.

-

The mixture is then filtered. The resulting filtrate can be concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract can be further purified by recrystallization. Anhydrous ethanol is a suitable solvent for this purpose.

-

Alternatively, a multi-step purification can be employed involving:

-

Removal of acidic components (like betulinic acid if co-extracted) and other impurities by treatment with Ca(OH)₂ in ethanol[13][14].

-

Separation from other triterpenes like lupeol through selective crystallization or precipitation using different solvents[13][14].

-

Column chromatography on silica gel can be used for final purification[13][14].

-

-

Determination of Physicochemical Properties

3.2.1. pKa Determination (Potentiometric Titration for Poorly Soluble Compounds)

Due to its low water solubility, the pKa of betulinic acid is best determined in a co-solvent system followed by extrapolation to aqueous conditions.

-

Sample Preparation: Prepare a solution of betulinic acid in a suitable co-solvent mixture (e.g., methanol-water or dioxane-water) at a known concentration (e.g., 1 mM).

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a titration vessel and purge with nitrogen to remove dissolved CO₂.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH after each addition, ensuring the reading is stable.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa corresponds to the pH at the half-equivalence point.

-

To determine the aqueous pKa, perform the titration in several co-solvent mixtures of varying compositions and extrapolate the results to 0% co-solvent using methods like the Yasuda-Shedlovsky plot.

-

3.2.2. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically pH 7.4 for logD) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Partitioning:

-

Dissolve a known amount of betulinic acid in the pre-saturated n-octanol.

-

Add a known volume of the pre-saturated aqueous phase.

-

Shake the mixture vigorously for a set period (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of betulinic acid in each phase using a suitable analytical method, such as HPLC-UV.

-

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of betulinic acid in the n-octanol phase to its concentration in the aqueous phase.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of betulinic acid.

-

Column: A reversed-phase C18 column is commonly used[15][16][17].

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 86:14 v/v or 70:30 v/v) is often employed[16]. The mobile phase can also be a mixture of acetonitrile and methanol[17].

-

Detection: UV detection at 210 nm is suitable for betulinic acid[15][16][17].

-

Sample Preparation: Standard and sample solutions are typically prepared by dissolving betulinic acid in methanol[16][17]. All solutions should be filtered through a 0.22 or 0.45 µm membrane filter before injection.

3.3.2. FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry both the betulinic acid sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind 1-2 mg of betulinic acid with approximately 100-200 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Place the powder mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

3.3.3. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of betulinic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound and the desired NMR experiment. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

Signaling Pathways and Mechanisms of Action

Betulinic acid exerts its biological effects, particularly its anti-cancer activity, by modulating several key signaling pathways.

Induction of Apoptosis via the Mitochondrial Pathway and ROS Generation

A primary mechanism of betulinic acid's anti-cancer effect is the induction of apoptosis (programmed cell death) through the intrinsic or mitochondrial pathway[17][18]. This process is often initiated by the generation of reactive oxygen species (ROS)[1][3][17].

Caption: Betulinic acid induces apoptosis via ROS generation and the mitochondrial pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Betulinic acid has been shown to inhibit this pathway in various cancer cells, contributing to its anti-proliferative effects[12][18][19].

Caption: Betulinic acid inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cell proliferation, differentiation, and apoptosis. Betulinic acid can suppress the activation of this pathway, particularly STAT3, which is often constitutively active in cancer cells[2][10][16][20][21].

Caption: Betulinic acid modulates the JAK/STAT signaling pathway.

Experimental Workflow Overview

The following diagram outlines a general workflow for the study of betulinic acid, from its source to its analysis.

Caption: General experimental workflow for the study of betulinic acid.

Conclusion

Betulinic acid continues to be a molecule of significant interest in the field of medicinal chemistry and drug development. A thorough understanding of its physical and chemical properties is paramount for its successful translation from a promising natural product to a potential therapeutic agent. This technical guide has provided a consolidated resource of its key characteristics, analytical methodologies, and mechanisms of action to aid researchers in their endeavors. Further research into optimizing its solubility and bioavailability remains a critical area of focus for realizing its full clinical potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic acid and apoptosis-involved pathways: Unveiling its bidirectional regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. urologyresearchandpractice.org [urologyresearchandpractice.org]

- 7. Lipophilicity and pKa Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. Betulinic acid suppresses STAT3 activation pathway through induction of protein tyrosine phosphatase SHP-1 in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betulinic acid induces apoptosis of HeLa cells via ROS-dependent ER stress and autophagy in vitro and in vivo - ProQuest [proquest.com]

- 14. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Betulinic Acid Suppresses STAT3 Activation Pathway Through Induction of Protein Tyrosine Phosphatase SHP-1 in Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Betulinic acid isolated from Betula platyphylla induces apoptosis and reduces the mTOR/PI3K/AKT signaling pathway in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Discovery and Scientific Journey of Betulinic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Lup-20(29)-en-28-oic Acid.

Introduction

This compound, more commonly known as Betulinic Acid (BA), is a naturally occurring pentacyclic triterpenoid that has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this promising molecule. Its journey from a simple plant isolate to a compound of interest in oncology and other therapeutic areas is a testament to the power of natural product chemistry and biomedical research.

Discovery and History

The story of Betulinic Acid begins long before its therapeutic potential was recognized. Its precursor, betulin, a closely related lupane-type triterpenoid, was one of the first natural products to be isolated from plants in 1788.[1] The initial discovery of Betulinic Acid itself is reported to have occurred in 1939 from the bark of the flowering dogwood, Cornus florida L.[2] However, it remained a relatively obscure compound for several decades.

A pivotal moment in the history of Betulinic Acid came in 1995 when a research team at the University of Illinois at Chicago, as part of a National Cancer Institute-supported program, identified it as a potent and selective inhibitor of human melanoma.[3][4] This discovery was the result of bioassay-guided fractionation of plant extracts.[3][4] Initially, the compound was isolated from the stem bark of a plant species native to Zimbabwe.[5] The researchers soon realized that a much more abundant and accessible source was the bark of the white birch tree (Betula species), from which the name "Betulinic Acid" is derived.[2][5] This breakthrough sparked a wave of research into its anticancer mechanisms and other biological activities.

Below is a timeline highlighting the key milestones in the discovery and development of Betulinic Acid.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of Betulinic Acid is crucial for its application in research and drug development. The following tables summarize key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₈O₃ | [2] |

| Molecular Weight | 456.71 g/mol | [2] |

| Melting Point | 295-298 °C (decomposes) | [2] |

| Appearance | White to off-white solid | [2] |

Table 1: General Physicochemical Properties of Betulinic Acid.

| Solvent | Solubility | Reference(s) |

| DMSO | ~20-25 mg/mL | [3] |

| Ethanol | ~0.5-25 mg/mL (solubility increases with temperature) | [3][5] |

| Dimethylformamide | ~15 mg/mL | [3] |

| Methanol | Slightly soluble | [5] |

| Acetone | Slightly soluble | [5] |

| Tetrahydrofuran | Soluble | [5] |

| Pyridine | Soluble | [5] |

| Water | Insoluble | [5] |

Table 2: Solubility of Betulinic Acid in Common Solvents.

Experimental Protocols

This section provides detailed methodologies for the extraction of Betulinic Acid from a natural source and its semi-synthesis from betulin.

Extraction of Betulinic Acid from Birch Bark (Betula alba)

The following is a general protocol for the Soxhlet extraction of Betulinic Acid from birch bark. Yields can vary depending on the specific birch species, geographical location, and extraction conditions.

Methodology:

-

Preparation of Plant Material: The outer bark of Betula alba is collected, air-dried, and ground into a fine powder.

-

Soxhlet Extraction:

-

A known quantity of the powdered bark (e.g., 100 g) is placed in a cellulose thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The extraction is performed with 95% ethanol for approximately 8-12 hours.

-

-

Solvent Evaporation: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude solid extract.

-

Purification:

-

The crude extract is dissolved in a minimal amount of chloroform.

-

The chloroform solution is washed with a saturated sodium bicarbonate solution to remove acidic impurities.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The residue is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Fractions containing Betulinic Acid (monitored by TLC) are combined and the solvent is evaporated.

-

The resulting solid is recrystallized from methanol to yield pure Betulinic Acid.

-

| Extraction Method | Solvent | Yield | Reference(s) |

| Maceration | Ethyl Acetate | 3.07 mg/g of birch bark | [6] |

| Ultrasonic Extraction | Ethanol (70%) | 23.76 mg/10 g of birch bark | [6] |

| Subcritical Water Extraction | Water | 28 mg/10 g of birch bark | [7] |

Table 3: Comparative Yields of Betulinic Acid from Birch Bark using Different Extraction Methods.

Semi-synthesis of Betulinic Acid from Betulin via Jones Oxidation

Betulinic Acid can be efficiently synthesized from its readily available precursor, betulin, through a two-step process involving oxidation to betulonic acid followed by reduction.

Step 1: Oxidation of Betulin to Betulonic Acid (Jones Oxidation)

-

Dissolution: Dissolve betulin (1 equivalent) in acetone at 0°C in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Jones Reagent: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 0°C. The color of the reaction mixture will change from orange to green.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

-

Work-up:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain crude betulonic acid.

-

Step 2: Reduction of Betulonic Acid to Betulinic Acid

-

Dissolution: Dissolve the crude betulonic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up:

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

-

Purification: The crude Betulinic Acid can be purified by column chromatography on silica gel followed by recrystallization from methanol.

| Synthesis Method | Starting Material | Key Reagents | Yield | Reference(s) |

| Jones Oxidation followed by Reduction | Betulin | CrO₃/H₂SO₄, NaBH₄ | ~75-90% (for oxidation step) | [6] |

| TEMPO-mediated Oxidation | Betulin | 4-acetamide-TEMPO, NaClO/NaClO₂ | 86% | [3] |

| Oxidation on Alumina Support | Betulin | K₂Cr₂O₇/H₂SO₄ on Al₂O₃ | 93-98% (to Betulonic Acid) | [3] |

Table 4: Comparative Yields of Betulinic Acid Synthesis Methods.

Biological Activity and Mechanism of Action

Betulinic Acid exhibits a wide spectrum of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

Betulinic Acid has demonstrated cytotoxicity against a variety of cancer cell lines, with a particularly notable selectivity for melanoma cells.[3][4]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| A375 | Melanoma | 13.3 - 16.91 | [1] |

| FM55P | Melanoma | 2.21 - 15.94 | [5] |

| FM55M2 | Melanoma | 2.21 - 15.94 | [5] |

| SK-MEL-28 | Melanoma | 2.21 - 15.94 | [5] |

| B164A5 | Murine Melanoma | 18.8 - 20.7 |

Table 5: In Vitro Cytotoxicity (IC₅₀) of Betulinic Acid on Melanoma Cell Lines.

The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[1]

Other Biological Activities

Beyond its anticancer effects, Betulinic Acid has been reported to possess a range of other pharmacological properties, including:

-

Anti-HIV Activity: It has shown inhibitory effects against the human immunodeficiency virus.

-

Anti-inflammatory Effects: It exhibits anti-inflammatory properties in various experimental models.

-

Antimalarial Activity: Betulinic Acid has demonstrated activity against the malaria parasite, Plasmodium falciparum.

-

Antibacterial and Antifungal Properties: It has shown inhibitory effects against certain bacteria and fungi.

Conclusion and Future Directions

This compound, or Betulinic Acid, has evolved from a little-known natural product to a molecule of significant interest for drug discovery and development. Its selective cytotoxicity against melanoma cells, coupled with its relatively low toxicity to normal cells, makes it a compelling candidate for further investigation in oncology. The availability of its precursor, betulin, in large quantities from birch bark provides a sustainable source for its semi-synthesis.

Future research will likely focus on several key areas:

-

Clinical Trials: Further clinical evaluation of Betulinic Acid and its derivatives for the treatment of melanoma and other cancers is warranted.

-

Derivative Synthesis: The synthesis of novel derivatives with improved solubility, bioavailability, and therapeutic efficacy is an active area of research.

-

Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways modulated by Betulinic Acid will aid in its rational drug design and application.

-

Combination Therapies: Investigating the synergistic effects of Betulinic Acid with existing chemotherapeutic agents and targeted therapies could lead to more effective cancer treatment strategies.

The journey of Betulinic Acid is a prime example of how natural products continue to be a vital source of inspiration and innovation in the quest for new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Pentacyclic Triterpenoids: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of pentacyclic triterpenoids, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their significant biological activities. This document details the anticancer, anti-inflammatory, and antiviral properties of these natural compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Pentacyclic triterpenoids, a class of natural products widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological effects.[1][2] Compounds such as ursolic acid, oleanolic acid, betulinic acid, and lupeol have demonstrated promising therapeutic potential across a spectrum of diseases.[1][3][4] This technical guide delves into the core biological activities of these compounds, presenting a consolidated resource for their continued investigation and development as novel therapeutic agents.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pentacyclic triterpenoids exert their anticancer effects through a variety of mechanisms, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[3][5] Their ability to target multiple signaling pathways crucial for cancer progression makes them compelling candidates for oncological research.[4]

Inhibition of Cancer Cell Proliferation

A significant body of evidence demonstrates the potent anti-proliferative effects of pentacyclic triterpenoids against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, have been extensively documented.

| Pentacyclic Triterpenoid | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Ursolic Acid | T47D (Breast Cancer) | 231 µg/ml | [6] |

| MCF-7 (Breast Cancer) | 221 µg/ml | [6] | |

| MDA-MB-231 (Breast Cancer) | 239 µg/ml | [6] | |

| MDA-MB-231 (Breast Cancer) | 24.0 ± 1.8 | [7] | |

| MCF-7 (Breast Cancer) | 29.2 ± 2.1 | [7] | |

| SK-MEL-24 (Melanoma) | 25 | [8] | |

| HepG2 (Liver Cancer) | 5.40 | [9] | |

| Oleanolic Acid | DU145 (Prostate Cancer) | 112.57 µg/mL | [10] |

| MCF-7 (Breast Cancer) | 132.29 µg/mL | [10] | |

| U87 (Glioblastoma) | 163.60 µg/mL | [10] | |

| HepG2 (Liver Cancer) | 30 | [11] | |

| Betulinic Acid | EPG85-257P (Gastric Carcinoma) | 2.01 - 6.16 | [12] |

| EPG85-257RNOV (Gastric Carcinoma) | 2.01 - 6.16 | [12] | |

| EPG85-257RDB (Gastric Carcinoma) | 2.01 - 6.16 | [12] | |

| EPP85-181P (Pancreatic Carcinoma) | 3.13 - 7.96 | [12] | |

| EPP85-181RDB (Pancreatic Carcinoma) | 3.13 - 7.96 | [12] | |

| EPP85-181RN (Pancreatic Carcinoma) | 3.13 - 7.96 | [12] | |

| MCF-7 (Breast Cancer) | 9.4 µg/mL | [3] | |

| HT-29 (Colon Cancer) | 6.85 µg/mL | [3] | |

| HepG2 (Liver Cancer) | 12.74 µg/mL | [3] | |

| Melanoma Cell Lines | 2.21 - 15.94 | [13] | |

| Lupeol | CEM (T-lymphoblastic leukemia) | 50 | [1] |

| MCF-7 (Breast Carcinoma) | 50 | [1] | |

| A-549 (Lung Carcinoma) | 50 | [1] | |

| RPMI 8226 (Multiple Myeloma) | 50 | [1] | |

| HeLa (Cervical Carcinoma) | 37 | [1] | |

| G361 (Malignant Melanoma) | 50 | [1] | |

| MCF-7 (Breast Cancer) | 80 | [14] |

Induction of Apoptosis

Pentacyclic triterpenoids are known to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][11] This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Key signaling pathways involved in apoptosis that are modulated by these compounds include the PI3K/Akt and NF-κB pathways.[6][15]

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 3. izsvenezie.com [izsvenezie.com]

- 4. researchgate.net [researchgate.net]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. biocompare.com [biocompare.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. journals.asm.org [journals.asm.org]

- 12. High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

The Core Mechanism of Betulinic Acid in Oncology: A Technical Guide for Researchers

Abstract

Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid, has garnered significant attention in oncology research due to its potent and selective cytotoxic effects against a wide array of cancer cells, with a relatively low toxicity profile towards normal cells.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of betulinic acid. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex signaling pathways modulated by this promising therapeutic agent.

Introduction

Betulinic acid is a lupane-type triterpene found in the bark of several plant species, most notably the white birch tree (Betula pubescens).[3] Its antineoplastic properties are primarily attributed to its ability to induce apoptosis in cancer cells through a direct effect on the mitochondria.[1][4][5] This intrinsic apoptotic pathway activation is a central element of its mechanism, rendering it effective even in cancer cells that have developed resistance to conventional chemotherapeutics.[4] Furthermore, betulinic acid's therapeutic potential is enhanced by its ability to modulate multiple key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[6][7][8] This guide will dissect these mechanisms, providing a comprehensive overview for the scientific community.

Quantitative Data: Cytotoxicity of Betulinic Acid

The cytotoxic efficacy of betulinic acid varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying this effect. Below is a summary of reported IC50 values for betulinic acid in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 15.51 | [9] |

| CCRF-CEM | Leukemia | 24.6 | [10] |

| D-17 | Canine Osteosarcoma | 18.59 | [11] |

| DU145 | Prostate Carcinoma | ~20 (at 48h) | [12] |

| HeLa | Cervical Cancer | 30.42 (at 48h) | [12] |

| LNCaP | Prostate Carcinoma | >40 (at 12h) | [12] |

| MCF-7 | Breast Adenocarcinoma | 38.82 | [9] |

| MDA-MB-231 | Breast Adenocarcinoma | 17.21 (at 48h) | [3] |

| MV4-11 | Leukemia | 18.16 | [9] |

| PC-3 | Prostate Carcinoma | 32.46 | [9] |

| P-388 | Murine Leukemia | 5.5 | [10] |

| SW-707 | Colorectal Adenocarcinoma | 51.7 | [10] |

| T-47D | Breast Ductal Carcinoma | 73.2 | [10] |

Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

The primary mechanism of action of betulinic acid is the induction of programmed cell death, or apoptosis, through the intrinsic (mitochondrial) pathway.[1][13] This process is initiated by the direct permeabilization of the mitochondrial outer membrane, an event that is central to its cytotoxic effect and can bypass resistance to conventional therapies that rely on upstream signaling events.[4][5]

Mitochondrial Outer Membrane Permeabilization (MOMP)

Betulinic acid directly targets the mitochondria, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[1][4] This critical event results in the loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.[14] These factors include cytochrome c, Second Mitochondria-derived Activator of Caspases (Smac/DIABLO), and Apoptosis Inducing Factor (AIF).[1][14]

Caspase Activation Cascade

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex consisting of Apaf-1, pro-caspase-9, and dATP. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[10][15] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) Polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][15] Betulinic acid has been shown to increase the activity of caspases-3, -8, and -9 in various cancer cell lines.[15]

Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). Betulinic acid can modulate the expression of these proteins, shifting the balance towards apoptosis. For instance, it has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax.[3][15] Overexpression of Bcl-2 has been shown to inhibit betulinic acid-induced apoptosis.[14]

Modulation of Key Signaling Pathways

Beyond its direct effects on mitochondria, betulinic acid exerts its anticancer activity by modulating several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Betulinic acid has been shown to inhibit this pathway in several cancer cell lines, including hepatocellular carcinoma and cervical cancer cells.[3][8][16] It achieves this by reducing the phosphorylation levels of key components of the pathway, including PI3K, Akt, and mTOR.[3][6] Inhibition of this pathway by betulinic acid can lead to cell cycle arrest and the induction of apoptosis.[3][16]

References

- 1. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting mitochondrial apoptosis by betulinic acid in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of cell cycle arrest and apoptosis by betulinic acid-rich fraction from Dillenia suffruticosa root in MCF-7 cells involved p53/p21 and mitochondrial signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Lup-20(29)-en-28-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lup-20(29)-en-28-oic acid, more commonly known as betulinic acid, is a naturally occurring pentacyclic triterpenoid that has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of betulinic acid, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Betulinic acid's anti-inflammatory activity is attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. Its multifaceted mechanism of action makes it a promising candidate for the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

Betulinic acid exerts its anti-inflammatory effects through the modulation of several critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Betulinic acid has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to external stimuli, including inflammation. Betulinic acid has been observed to suppress the phosphorylation of key MAPK proteins such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). By inhibiting the activation of these kinases, betulinic acid can downregulate the expression of downstream inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of betulinic acid has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Anti-inflammatory Activity of Betulinic Acid

| Target/Assay | Cell Line | Stimulant | IC50 / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | IC50: 18.6 µM | |

| RAW 264.7 Macrophages | Interferon-γ | IC50: ~10 µM (for analogue) | ||

| COX-2 Expression | Human Prostate Cancer Cells | TNF-α | Suppression of expression | |

| Murine Macrophages | - | No significant direct inhibition | ||

| iNOS Expression | RAW 264.7 Macrophages | LPS | Inhibition of expression | |

| TNF-α Production | RAW 264.7 Macrophages | LPS | Inhibition of secretion | |

| Human Prostate Cancer Cells | - | Sensitizes cells to TNF-α-induced apoptosis | ||

| IL-6 Production | Murine Macrophages | - | Potent reduction in secretion | |

| IL-1β Production | - | - | Reduction in levels | |

| NF-κB Activation | Human Prostate Cancer Cells | Constitutive & TNF-α-induced | Inhibition of DNA binding | |

| Various Cancer Cell Lines | Carcinogens & Inflammatory Stimuli | Suppression of activation |

Table 2: In Vivo Anti-inflammatory Activity of Betulinic Acid

| Animal Model | Species | Dosage | Effect | Reference |

| Carrageenan-Induced Paw Edema | Rat | 100 mg/kg | 22% inhibition of edema | |

| Rat | - | Significant reduction in paw volume | ||

| LPS-Induced Endotoxemia | Mouse | 67 mg/kg (i.p.) | 100% survival, reduced TNF-α, increased IL-10 | |

| **LPS- |

A Comprehensive Technical Guide to the Antitumor Properties of Betulinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Betulinic acid (BA), a naturally occurring pentacyclic triterpenoid derived from the bark of trees like the white birch, has emerged as a highly promising scaffold for anticancer drug development.[1][2] Its potent cytotoxic activity against a wide spectrum of cancer cells, including those resistant to standard chemotherapeutics, coupled with a favorable safety profile and low toxicity to normal cells, underscores its therapeutic potential.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying betulinic acid's antitumor effects, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways it modulates.

Core Mechanisms of Antitumor Activity

Betulinic acid exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis through direct mitochondrial action, inhibiting critical pro-survival and proliferative signaling pathways, and impeding angiogenesis.

Direct Induction of Apoptosis via the Mitochondrial Pathway

A hallmark of betulinic acid's activity is its ability to directly trigger the intrinsic, or mitochondrial, pathway of apoptosis, independent of p53 status or CD95 (Fas) death receptor signaling.[2][4][5][6] This is a crucial advantage, as many cancers develop resistance by inactivating the p53 tumor suppressor pathway.

The process begins with BA directly targeting the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This event causes a disruption of the mitochondrial membrane potential (ΔΨm) and the subsequent release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7][8][9] These factors include:

-

Cytochrome c: Which binds to Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, leading to the activation of the initiator caspase-9.[7]

-

Smac/DIABLO and Omi/HtrA2: These proteins antagonize the Inhibitor of Apoptosis Proteins (IAPs), thereby liberating caspases to execute the apoptotic program.[7][10]

Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving key cellular substrates like Poly (ADP-ribose) Polymerase (PARP).[8][11][12] Betulinic acid's regulation of the Bcl-2 family of proteins, including decreasing the expression of anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax, further facilitates this process.[11][12]

Inhibition of Pro-Survival Signaling Pathways

Betulinic acid disrupts key signaling cascades that cancer cells exploit for survival, proliferation, and metastasis.

1.2.1. NF-κB Pathway Inhibition The transcription factor Nuclear Factor-kappa B (NF-κB) is constitutively active in many cancers, where it drives the expression of genes involved in inflammation, survival, and proliferation. Betulinic acid is a potent inhibitor of the NF-κB pathway.[1][13] It prevents the activation of IκBα kinase (IKK), which is responsible for phosphorylating the NF-κB inhibitor, IκBα.[1][14] By inhibiting IKK, BA prevents the phosphorylation and subsequent degradation of IκBα.[1][15] This ensures that NF-κB (specifically the p65 subunit) remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate its target genes, such as COX-2 and MMP-9.[1][14]

1.2.2. STAT3 Pathway Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor frequently overactive in cancer, promoting cell proliferation and survival. Betulinic acid effectively suppresses both constitutive and inducible STAT3 activation.[16][17] It achieves this by inhibiting upstream kinases like JAK1, JAK2, and Src kinase, which are responsible for phosphorylating STAT3.[16][17] Furthermore, BA induces the expression of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates and inactivates STAT3.[16][17] This prevents STAT3 dimerization, nuclear translocation, and the expression of its target genes, including Bcl-2, Bcl-xL, Cyclin D1, and Survivin.[10][17]

1.2.3. PI3K/Akt/mTOR Pathway Modulation The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Betulinic acid has been shown to downregulate this pathway in several cancer types, including cervical and hepatocellular carcinoma.[4][18] It can suppress the phosphorylation of Akt at Thr308 and Ser473, effectively inactivating it.[4][19] This inhibition is often linked to the BA-induced generation of reactive oxygen species (ROS).[4][19] The downstream effects include cell cycle arrest and the promotion of apoptosis.[4]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Betulinic acid exhibits anti-angiogenic properties by inhibiting growth factor-induced endothelial cell invasion and tube formation.[20][21] While initially thought to be related to the inhibition of aminopeptidase N, its anti-angiogenic activity is now believed to stem from its modulation of mitochondrial function in endothelial cells.[20][21] Additionally, by downregulating transcription factors like Sp1, Sp3, Sp4, and STAT3, BA reduces the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinases (MMPs).[10][22][23][24]

Quantitative Antitumor Activity

Betulinic acid's efficacy has been quantified across a diverse range of human cancer cell lines and in preclinical animal models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Betulinic acid demonstrates significant cytotoxicity, with IC50 values often in the low micromolar range.

| Cancer Type | Cell Line(s) | IC50 (µM) | IC50 (µg/mL) | Reference(s) |

| Melanoma | Various | - | 1.1 - 4.8 | [2][25] |

| Neuroblastoma | Various | - | 2 - 10 | [2][25] |

| Glioblastoma | Various | - | 5 - 16 | [2][25] |

| Ovarian Carcinoma | A2780, Various | 44.47 | 1.8 - 4.5 | [2][12][25] |

| Lung Carcinoma | H460 (Paclitaxel-Resistant), Various | 50 | 1.5 - 4.2 | [2][25][26] |

| Cervical Carcinoma | Various | - | 1.8 | [2][25] |

| Leukemia | MV4-11 | 18.16 | - | [27] |

| Prostate Carcinoma | PC-3 | 32.46 | - | [27] |

| Breast Carcinoma | MCF-7 | 38.82 | - | [27] |

| Pancreatic Carcinoma | 181P, 181RDB, 181RN | 3.13 - 7.96 | - | [28] |

| Gastric Carcinoma | 257P, 257RNOV, 257RDB | 2.01 - 6.16 | - | [28] |

| Canine Lymphoma | CL-1, CLBL-1 | 18.2 - 23.50 | - | [29] |